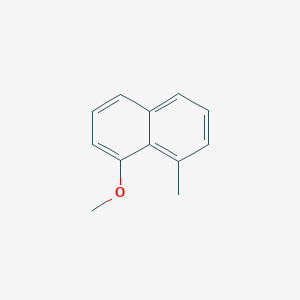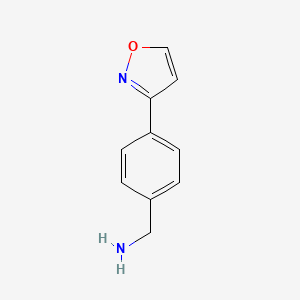
(s)-2,6-Dimethylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,6-Dimethylchroman-4-one is a chiral compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,6-Dimethylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the chromanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques is essential to obtain the desired (S)-enantiomer with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2,6-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups.
Applications De Recherche Scientifique
(S)-2,6-Dimethylchroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2,6-Dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and inducing apoptosis in cancer cells. The exact molecular targets may include enzymes involved in oxidative stress response and signaling pathways related to cell survival and proliferation.
Comparaison Avec Des Composés Similaires
- 2,6-Dimethylchroman-4-one (racemic mixture)
- 2,6-Dimethylchromanol
- 2,6-Dimethylquinone
Comparison: (S)-2,6-Dimethylchroman-4-one is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The (S)-enantiomer may exhibit higher potency and selectivity in its biological effects, making it a valuable compound for medicinal chemistry research.
Propriétés
Numéro CAS |
185224-25-3 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2S)-2,6-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
KMJGVNLHBBEOQD-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H]1CC(=O)C2=C(O1)C=CC(=C2)C |
SMILES canonique |
CC1CC(=O)C2=C(O1)C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)






![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)

